N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(12-22-15-4-1-2-5-17(15)26-19(22)24)21-11-13-7-8-20-14(10-13)16-6-3-9-25-16/h1-10H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPJGBFXZHKFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Pyridine Intermediate: The initial step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the Benzoxazole Moiety: The intermediate is then reacted with a benzoxazole derivative, often through a nucleophilic substitution reaction.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the particular target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazolone-Based Derivatives
Key comparisons include:
Key Observations :
Acetamide Derivatives with Heterocyclic Moieties
Acetamide scaffolds with heterocycles (e.g., furan, triazole) are explored for anti-inflammatory and antimicrobial applications:
Key Observations :
- Furan-containing analogs (e.g., triazole-linked derivatives in ) exhibit notable anti-exudative activity, suggesting the target compound’s furan group could contribute to similar effects.
- Quinoline and benzothiazole derivatives highlight the importance of aromatic systems in enhancing antimicrobial and anti-inflammatory activity .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure features a furan ring, a pyridine moiety, and an oxobenzoxazole group, which contribute to its biological activity. The molecular formula is , and its structural representation is crucial for understanding its interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
- Cell Signaling Modulation : The compound may also influence cell signaling pathways by interacting with phosphoinositide 3-kinases (PI3Ks), which are implicated in various cellular processes including inflammation and cell survival . This interaction can lead to altered cellular responses, potentially reducing inflammation or promoting apoptosis in cancer cells.
Antiinflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, derivatives of furan-containing compounds have demonstrated the ability to reduce edema and lower levels of pro-inflammatory cytokines such as IL-1β . This suggests that this compound may similarly exhibit anti-inflammatory properties.
Anticancer Potential
The oxobenzoxazole component is known for its anticancer activity. Studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways . The potential for this compound to inhibit tumor growth warrants further investigation.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalized pyridine and furan precursors. For example:
- Step 1 : Substitution reactions under alkaline conditions to introduce the furan-pyridylmethyl moiety (similar to methods in ).
- Step 2 : Condensation with 2-oxobenzo[d]oxazole derivatives using coupling agents like EDC/HOBt (as seen in ).
- Step 3 : Purification via column chromatography and characterization by NMR and LC-MS . Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling steps) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to verify connectivity of the furan, pyridine, and benzoxazolone moieties.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves bond angles and dihedral angles, critical for understanding steric effects (e.g., as in for analogous acetamides) .
Q. What are the primary functional groups influencing its reactivity?
The compound’s reactivity is driven by:
- Acetamide backbone : Participates in hydrogen bonding and nucleophilic substitution.
- Benzoxazolone ring : Susceptible to ring-opening reactions under acidic/basic conditions.
- Furan-pyridylmethyl group : Enhances π-π stacking and metal coordination potential .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Optimization : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) increase efficiency.
- Temperature Gradients : Stepwise heating (e.g., 50°C for condensation, 80°C for cyclization) minimizes side reactions .
- Workflow Example :
| Step | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | KCO/DMF | 65 | 92% |
| 2 | EDC/HOBt | 78 | 95% |
Q. How to resolve contradictions in biological activity data across studies?
Conflicting results (e.g., variable IC values in cytotoxicity assays) may arise from:
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. saline).
- Structural Analogues : Compare activity of derivatives (e.g., ’s table highlights how thienopyrimidine vs. oxadiazole cores alter efficacy).
- Mechanistic Studies : Use molecular docking to validate target engagement (e.g., ’s PASS program predictions) .
Q. What computational methods are suitable for predicting its pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Model binding stability with proteins (e.g., benzoxazolone interactions with kinases).
- Density Functional Theory (DFT) : Calculate electronic properties influencing reactivity (as in ) .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Formulation Adjustments : Use co-solvents (PEG-400) or nanoemulsions.
- Derivatization : Introduce polar groups (e.g., -OH or -COOH) via late-stage functionalization ( ’s alkylation strategies) .
Q. What strategies validate its mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure values via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Structural Biology : Co-crystallization with target enzymes (e.g., ’s hydrogen-bonding analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
